![molecular formula C16H24ClN3O2 B4410503 2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)
2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride
Overview
Description
2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride, also known as MPHB, is a chemical compound that has gained attention in scientific research due to its potential applications as a psychostimulant and anxiolytic agent. MPHB is a member of the benzamide class of compounds, which are known to have a range of pharmacological activities. In
Mechanism of Action
The exact mechanism of action of 2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. By increasing the levels of dopamine and serotonin in the brain, this compound may enhance cognitive function and reduce anxiety.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may lead to increased cognitive function and reduced anxiety. This compound has also been shown to increase the levels of norepinephrine and acetylcholine in the brain, which may further enhance cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride in lab experiments is its potential to enhance cognitive function and reduce anxiety. This may make it a useful tool for studying the effects of neurotransmitters on cognitive function and behavior. However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has been shown to have psychostimulant effects, which may make it difficult to control in laboratory settings.
Future Directions
There are several potential future directions for research on 2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another area of interest is the use of this compound in combination with other compounds to enhance its effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in treating cognitive impairment and anxiety disorders.
Scientific Research Applications
2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride has been studied for its potential use as a psychostimulant and anxiolytic agent. In animal studies, this compound has been shown to increase locomotor activity and reduce anxiety-like behavior. This compound has also been studied for its potential use in treating cognitive impairment associated with aging and neurodegenerative diseases.
properties
IUPAC Name |
2-[2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.ClH/c1-18-6-8-19(9-7-18)10-11-20-12-13-21-16-5-3-2-4-15(16)14-17;/h2-5H,6-13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDWRPWCSEMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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